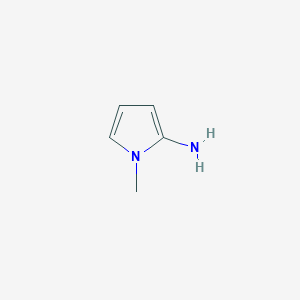

1-Methyl-1H-pyrrol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7-4-2-3-5(7)6/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUNKWDORORNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587372 | |

| Record name | 1-Methyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173853-66-2 | |

| Record name | 1-Methyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 1 Methyl 1h Pyrrol 2 Amine

The fundamental characteristics of 1-Methyl-1H-pyrrol-2-amine are crucial for its application in chemical synthesis. The compound, with the chemical formula C₆H₁₀N₂, has a molecular weight of approximately 110.16 g/mol . nih.gov Its structure consists of a pyrrole (B145914) ring with a methyl group attached to the nitrogen atom (position 1) and a primary amine group attached to a methylene (B1212753) bridge at the second position of the ring.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | nih.gov |

| Molecular Weight | 110.16 g/mol | nih.gov |

| IUPAC Name | (1-methyl-1H-pyrrol-2-yl)methanamine | nih.gov |

| CAS Number | 69807-81-4 | nih.gov |

| Physical State | Viscous liquid | chemsrc.com |

| Color | Yellow | chemsrc.com |

Synthesis and Manufacturing Processes

The synthesis of N-substituted pyrroles can be achieved through various methods, with the Paal-Knorr reaction being a prominent example. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. polimi.itmdpi.com For N-methylated pyrroles specifically, methods often involve the reaction of an appropriate precursor with methylamine. scirp.org

One documented synthetic route to a related compound, (1-Methyl-1H-pyrrol-2-yl)methanamine, involves the reductive amination of 1-methylpyrrole-2-carbaldehyde with methylamine. In this process, an imine is formed, which is then selectively reduced to the primary amine. Another approach is the alkylation of pyrrole (B145914), which can be optimized for industrial-scale production through the use of continuous flow systems and catalyst recycling.

Chemical Reactivity and Derivative Formation

The reactivity of 1-Methyl-1H-pyrrol-2-amine is characterized by the chemical behavior of both the pyrrole (B145914) ring and the amine functional group. The pyrrole moiety can undergo electrophilic substitution reactions. mdpi.com The primary amine group allows for a variety of reactions, including nucleophilic substitutions, oxidations, and reductions.

For instance, the amine group can react with various electrophiles to form a wide range of derivatives. Common reactions include acylation to form amides and reactions with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines. These reactions are fundamental in using this compound as a building block for more complex molecules. The pyrrole ring itself can also participate in cycloaddition reactions, such as Diels-Alder reactions. numberanalytics.com

Spectroscopic and Analytical Characterization

The structural elucidation of 1-Methyl-1H-pyrrol-2-amine and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the protons in the molecule. For similar N-methylated pyrrole (B145914) derivatives, the methyl group protons on the pyrrole ring typically appear as a singlet in the ¹H NMR spectrum. The protons on the pyrrole ring itself show characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

| Technique | Key Observables for Related Structures | Source |

| ¹H NMR | Pyrrole protons (δ 6.1–6.3 ppm), Methyl groups (δ 2.3–2.5 ppm) | |

| IR | C-H stretch (~2925 cm⁻¹), C=N stretch (in pyrazole (B372694) derivatives) (~1603 cm⁻¹) | |

| MS (ESI+) | [M+H]⁺ at m/z 111.1 for C₆H₁₀N₂⁺ |

Applications in Synthetic Chemistry

Classical and Established Synthetic Routes

Traditional methods for synthesizing the 2-aminopyrrole core have been well-documented and continue to be refined. These routes often serve as the foundation for more advanced synthetic approaches.

Reductive Amination Strategies from Pyrrole Carbaldehydes

Reductive amination is a prominent method for the synthesis of this compound and its analogs. This two-step process typically involves the reaction of a pyrrole-2-carbaldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

A common pathway utilizes 1-methylpyrrole-2-carbaldehyde and an appropriate amine. The initial condensation forms a Schiff base, which is subsequently reduced. Sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH₃CN) are frequently employed as reducing agents. vulcanchem.com NaBH₃CN is particularly favored for its selectivity in reducing the imine bond in the presence of other functional groups. The reaction is often carried out in solvents like methanol (B129727) or ethanol (B145695). vulcanchem.com For instance, the synthesis of N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with 1-propyl-1H-pyrazol-3-amine using sodium cyanoborohydride in anhydrous ethanol at 60°C.

The efficiency of reductive amination can be influenced by the choice of reducing agent and reaction conditions. While NaBH4 is a common choice, other reagents like NaBH(OAc)3 have also been used, particularly in an indirect approach where the imine is pre-formed and then reduced. vulcanchem.comgriffith.edu.au

Table 1: Reductive Amination Reaction Parameters

| Starting Material | Amine | Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Methyl-1H-pyrrole-2-carbaldehyde | 1-Propyl-1H-pyrazol-3-amine | Sodium cyanoborohydride | Anhydrous Ethanol | 60°C | - | - | |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Methylamine | Sodium cyanoborohydride | Methanol | 0–5°C | - | - | |

| 1-Methyl-1H-pyrazol-3-amine | 1-Methyl-1H-pyrrole-2-carbaldehyde | Sodium borohydride | Methanol | Room Temp | 68 | 95 | vulcanchem.com |

Condensation Reactions Involving Pyrrole and Amine Intermediates

Condensation reactions provide a direct route to the formation of the pyrrole ring itself, which can then be functionalized to produce the desired 2-amine derivative. These reactions often involve the condensation of dicarbonyl compounds with amines.

One notable example is the synthesis of polyfunctionalized 2-aminopyrroles from the condensation of vinyl azides with α-cyano derivatives. thieme-connect.comresearchgate.net This method has been shown to be effective in an ethanol/water co-solvent system without the need for a catalyst, yielding good to excellent results. researchgate.net The reaction tolerates a variety of substituents on the starting materials. thieme-connect.com

Another approach involves the multicomponent reaction of aldehydes, N-(arylsulfonamido)-acetophenones, and activated methylene (B1212753) compounds to form tetra- and penta-substituted 2-aminopyrroles. nih.gov This one-pot synthesis is highly efficient for creating a diverse library of compounds. nih.gov

Paal-Knorr Synthesis Approaches for Pyrrole Core Formation

The Paal-Knorr synthesis is a classic and widely used method for constructing the pyrrole ring. acs.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comorganic-chemistry.org This reaction is typically catalyzed by a weak acid, such as acetic acid, which accelerates the process. organic-chemistry.org

The mechanism involves the amine attacking the two carbonyl groups sequentially to form a cyclic intermediate, which then dehydrates to form the pyrrole. alfa-chemistry.com The choice of amine substrate is broad and can include ammonia, as well as aliphatic and aromatic primary amines. alfa-chemistry.com While effective, a drawback of the Paal-Knorr synthesis is that the required 1,4-dicarbonyl precursors can be challenging to prepare. alfa-chemistry.com

Modern variations of the Paal-Knorr synthesis have been developed to improve its practicality. For example, an iron(III) chloride-catalyzed condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water has been reported to produce N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org

Modern and Advanced Synthetic Techniques

In recent years, synthetic chemists have focused on developing more efficient and environmentally friendly methods for synthesizing this compound and its derivatives. These modern techniques often lead to shorter reaction times, higher yields, and a reduced environmental footprint.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. mdpi.com In the context of 2-aminopyrrole synthesis, microwave-assisted protocols have been successfully applied to reductive amination and other cyclization reactions.

For instance, the synthesis of certain N-substituted pyrrole derivatives via reductive amination can be significantly expedited. Microwave-assisted synthesis at 100 W and 80°C has been shown to reduce reaction time by 40% while maintaining comparable yields to conventional heating methods. vulcanchem.com In another example, coupling of a pyrrole-2-carbaldehyde with an aminopyridine under microwave irradiation at 120°C for 30 minutes improved both yield and reduced the formation of side products. The cyclocondensation of enamine-type Schiff bases derived from 2-amino acids to form substituted pyrroles has also been achieved with high yields (55–86%) under microwave irradiation. mdpi.combohrium.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Yield Improvement | Reference |

|---|---|---|---|---|

| Reductive Amination | 60-65% | 78-82% | 15-20% | |

| Reductive Amination | 6 hr | 40% time reduction | - | vulcanchem.com |

| Cyclocondensation | - | 55-86% | - | bohrium.com |

Green Chemistry Principles in Pyrrole Amine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrrole amines, this has led to the development of more environmentally benign methods.

One approach is the use of water as a solvent. A three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds and either ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate (B1144303) in water under ultrasonic irradiation has been reported for the synthesis of pyrroles and pyridazines. growingscience.com This method is rapid and provides good to high yields. growingscience.com

Another green strategy involves catalyst-free reactions. The synthesis of polyfunctionalized 2-aminopyrroles from vinyl azides and α-cyano derivatives can be performed in an ethanol/water mixture without a catalyst, simplifying the workup procedure. researchgate.net Additionally, the development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, contributes to green chemistry by reducing the number of steps, solvent usage, and waste generation. acs.org For example, a metal-free domino methodology to synthesize 2-aminopyrroles from alkynyl vinyl hydrazides has been described. acs.org

Aqueous Medium Reactions

Catalytic Methodologies for Pyrrole Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The formation of the pyrrole ring is no exception, with both organocatalytic and metal-catalyzed methods being extensively developed.

Organocatalysis in Pyrrole Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. rsc.orgrsc.org While the application of organocatalysis to pyrrole synthesis is still developing, several effective methods have been reported. rsc.org

For instance, chiral phosphoric acids have been utilized to catalyze the highly enantioselective Friedel-Crafts reaction between pyrrole derivatives and N-acyl imines, yielding pyrrole-containing products with high enantioselectivity. acs.org L-Proline has also been employed as a catalyst in a sequential multicomponent reaction to synthesize pyrroles. rsc.org The mechanism often involves the in situ formation of an enamine from the catalyst and a carbonyl compound, which then participates in subsequent bond-forming reactions. rsc.org The use of cinchona-alkaloid-derived primary amines in combination with gold catalysts has also been shown to facilitate the asymmetric synthesis of annulated pyrroles. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki and Buchwald-Hartwig reactions are prominent examples that have been successfully applied to the synthesis of substituted pyrroles.

The Suzuki-Miyaura coupling reaction provides an efficient method for the arylation of pyrroles. nih.gov This reaction typically involves the coupling of a borylated pyrrole derivative with an aryl halide in the presence of a palladium catalyst. mdpi.combeilstein-journals.orgmdpi.com For instance, SEM-protected bromopyrroles can be coupled with various phenylboronic acids under mild conditions to afford aryl-substituted pyrroles in good to excellent yields. nih.gov The reaction is tolerant of a wide range of functional groups. nih.gov An in situ Suzuki coupling method has also been developed where a boronic acid is generated from Boc-protected pyrrole and immediately used in the coupling reaction. beilstein-journals.org

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and has been utilized in the synthesis of pyrrole-containing fused heterocyclic systems. beilstein-journals.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. For example, the intramolecular Buchwald-Hartwig amination of a suitably substituted precursor is a key step in the synthesis of S,N-heterotetracenes, where a pyrrole ring is constructed. beilstein-journals.org This strategy has also been employed in the synthesis of various indole-fused structures. uni-rostock.de

Table 3: Metal-Catalyzed Pyrrole Synthesis

| Reaction Name | Key Reactants | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Borylated pyrroles, (Hetero)aryl halides | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl-substituted pyrroles | nih.govmdpi.combeilstein-journals.orgmdpi.com |

Cycloaddition Reactions in Pyrrole Derivative Construction

Cycloaddition reactions are powerful and atom-economical methods for the construction of cyclic compounds, including the pyrrole ring. mdpi.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

[3+2] Cycloaddition Approaches

The [3+2] cycloaddition reaction is a particularly versatile strategy for synthesizing five-membered rings like pyrrole. mdpi.com This approach involves the reaction of a three-atom component with a two-atom component.

A classic example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with electron-deficient alkenes in the presence of a base. mdpi.comresearchgate.net This reaction provides a direct route to 3,4-disubstituted pyrroles. The [3+2] cycloaddition of azomethine ylides with alkynes or alkenes is another common method. nih.gov Recent advances include photocatalytic [3+2] annulation strategies, where visible light mediates the reaction between N-aryl glycinates and electron-deficient alkenes to construct polysubstituted pyrroles under mild, redox-neutral conditions. rsc.org Silver-catalyzed formal [3+2] cycloaddition reactions between β-enaminones and isocyanoacetates also provide a facile route to functionalized pyrroles. nih.gov

Table 4: [3+2] Cycloaddition Reactions for Pyrrole Synthesis

| Three-Atom Component | Two-Atom Component | Conditions/Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|

| Tosylmethyl isocyanide (TosMIC) | Electron-deficient alkenes | Base | 3,4-Disubstituted pyrroles | mdpi.comresearchgate.net |

| Azomethine ylides | Alkenes/Alkynes | Photocatalyst/Metal catalyst | Polysubstituted pyrroles | nih.govrsc.org |

| N-Aryl glycinates | 2-Benzylidenemalononitrile | Visible light, Photocatalyst | Polysubstituted pyrroles | rsc.org |

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target compound, this compound, often proceeds through a key intermediate: 1-methyl-1H-pyrrole-2-carbaldehyde. The preparation of this aldehyde precursor is a critical step, followed by its conversion to the desired amine.

Formylation Reactions for Pyrrole Carbaldehyde Precursors (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.com The reaction utilizes a formylating agent, often called the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgbohrium.com This forms an electrophilic halomethyleniminium salt that then attacks the electron-rich pyrrole ring. ijpcbs.com

For 1-substituted pyrroles such as 1-methyl-1H-pyrrole, the formylation occurs with high regioselectivity at the C2 (α) position, which is electronically favored for electrophilic substitution. researchgate.netcdnsciencepub.com The steric environment of the substrate is a primary factor controlling the regioselectivity of the formylation. smolecule.com The reaction provides a direct and efficient route to 1-methyl-1H-pyrrole-2-carbaldehyde, a crucial building block. researchgate.netvulcanchem.com Modified Vilsmeier-Haack conditions, such as using DMF with oxalyl chloride, have been successfully employed to formylate N-allenylpyrroles, demonstrating the versatility of this reaction. bohrium.com

The resulting aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, is a stable intermediate that can be readily converted to the target amine. A common subsequent step is reductive amination. This two-step process involves the formation of an imine (Schiff base) by reacting the aldehyde with an amine (such as ammonia or a primary amine), followed by reduction of the imine to the corresponding amine. vulcanchem.com For instance, the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with an amine followed by reduction with a selective reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) yields the desired aminomethylpyrrole derivative. vulcanchem.comrsc.org

| Reaction | Substrate | Reagents | Key Features | Product |

| Vilsmeier-Haack Formylation | 1-Methyl-1H-pyrrole | 1. POCl₃, DMF2. Aqueous work-up | Electrophilic aromatic substitution. Highly regioselective for the C2 position. researchgate.netcdnsciencepub.com | 1-Methyl-1H-pyrrole-2-carbaldehyde |

| Reductive Amination | 1-Methyl-1H-pyrrole-2-carbaldehyde | 1. Amine (e.g., NH₃)2. Reducing Agent (e.g., NaBH₄, NaBH₃CN) vulcanchem.com | Forms an imine intermediate which is then selectively reduced. | This compound |

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of this compound is characterized by the interplay between the electron-rich pyrrole ring and the nucleophilic amino group.

Regioselectivity in Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution. The position of substitution is directed by the substituents on the ring. In the case of this compound, both the methyl group at the 1-position and the amino group at the 2-position influence the regiochemical outcome. Generally, electrophilic substitution on pyrrole occurs preferentially at the 2-position (α-position) due to the greater stabilization of the cationic intermediate. stackexchange.com However, when the 2-position is substituted, as in this case, the electrophile will attack the available positions, primarily the 5-position and to a lesser extent, the 3- or 4-positions.

Computational methods, such as the RegioSQM, can predict the most likely sites of electrophilic attack by calculating the free energies of the protonated intermediates. rsc.orgamazonaws.comresearchgate.net For pyrrole systems, the most nucleophilic carbon atom is identified as the most probable site for substitution. rsc.orgamazonaws.comresearchgate.net The presence of the activating amino group at the C2 position further enhances the nucleophilicity of the ring, particularly at the C5 and C3 positions. The precise regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. researchgate.net For instance, nitration of 1-methylpyrrole (B46729) can yield 1-methyl-3-nitro-1H-pyrrole.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reactant | Electrophile | Predicted Major Product(s) |

|---|

Nucleophilic Reactivity of the Amine Moiety

The primary amine group at the 2-position of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows it to readily participate in a variety of nucleophilic substitution and addition reactions.

The amine can react with electrophiles such as alkyl halides and acyl chlorides. chemguide.co.uksmolecule.com For example, reaction with an acyl chloride would lead to the formation of an N-acyl derivative. chemguide.co.uk Similarly, reaction with an aldehyde or ketone will form an imine or enamine, respectively. libretexts.org The nucleophilicity of the amine can be influenced by steric hindrance and the electronic effects of the pyrrole ring. masterorganicchemistry.com Secondary amines are generally more nucleophilic than primary amines. masterorganicchemistry.com

A common synthetic application involving the nucleophilicity of similar aminopyrrole derivatives is reductive amination. For instance, (1-methyl-1H-pyrrol-2-yl)methanamine can be reacted with 3-(dimethylamino)propylamine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield N',N'-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]propane-1,3-diamine.

Table 2: Examples of Nucleophilic Reactions of the Amine Moiety

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acyl Chloride | N-Acyl-1-methyl-1H-pyrrol-2-amine |

| This compound | Aldehyde | Imine |

Redox Chemistry and Functional Group Interconversions

The redox chemistry of this compound involves both the amine and the pyrrole functionalities, allowing for a range of functional group interconversions.

Oxidative Transformations of the Amine and Pyrrole Units

The amine group and the pyrrole ring are susceptible to oxidation. The primary amine can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of a nitroso or nitro compound, while stronger oxidants could lead to cleavage of the C-N bond. The pyrrole ring itself can be oxidized, potentially leading to ring-opened products or the formation of pyrrolinones. For example, related compounds can be oxidized using reagents like potassium permanganate (B83412) or hydrogen peroxide.

Reductive Pathways for Derivative Formation

Reduction reactions can also be employed to synthesize derivatives of this compound. While the pyrrole ring is generally resistant to reduction under mild conditions, the introduction of electron-withdrawing groups can facilitate this process. More commonly, reductive pathways are used in the synthesis of more complex molecules starting from derivatives of this compound. For instance, the reduction of an imine formed from the amine moiety would yield a secondary amine. Catalytic hydrogenation is a common method for such transformations. For example, the nitro group of 1-methyl-3-nitro-1H-pyrrole can be reduced to an amino group using catalytic hydrogenation (10% Pd/C, H₂).

Cycloaddition Reactions of the Pyrrole Ring System

The pyrrole ring of this compound can participate in cycloaddition reactions, although its aromatic character makes it less reactive as a diene compared to non-aromatic dienes. The [4+2] cycloaddition (Diels-Alder reaction) is a key example. dntb.gov.ua In these reactions, the pyrrole can act as the diene component, reacting with a dienophile. The presence of the electron-donating amine group can influence the reactivity and regioselectivity of the cycloaddition.

For instance, acylethynylpyrroles can undergo cyclocondensation with guanidine (B92328) to form pyrrole-aminopyrimidine ensembles. nih.gov While not a direct cycloaddition of the pyrrole ring itself, this demonstrates the utility of pyrrole derivatives in constructing more complex heterocyclic systems. The study of cycloaddition reactions of related azaazulenes with reactive acetylenes also provides insight into the potential periselectivity of these reactions, which can be dependent on reaction conditions such as temperature. oup.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-3-nitro-1H-pyrrole |

| (1-methyl-1H-pyrrol-2-yl)methanamine |

| 3-(dimethylamino)propylamine |

| N',N'-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]propane-1,3-diamine |

| sodium triacetoxyborohydride |

| potassium permanganate |

| hydrogen peroxide |

| guanidine |

Diels-Alder and Related [4+2] Cycloadditions

Due to its electron-rich nature, this compound and related 2-aminopyrroles are generally unsuitable as dienes in standard [4+2] cycloaddition reactions. wikipedia.org Instead, they excel as electron-rich dienophiles in inverse-electron demand Diels-Alder (IEDDA) reactions. acs.orgsci-hub.se This reactivity has been notably exploited in reactions with electron-deficient azadienes, such as 1,3,5-triazines, to afford fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines. acs.orgsci-hub.se

A detailed mechanistic study of the IEDDA reaction between 1-tert-butyl-2-aminopyrrole and 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (B1197496) using low-temperature NMR spectroscopy has identified several key intermediates. acs.orgnih.gov The reaction is initiated by a nucleophilic attack from the C5 position of the pyrrole onto the triazine ring, forming a zwitterionic intermediate. acs.org This zwitterion can then undergo cyclization to a tricyclic adduct, which subsequently undergoes a retro-Diels-Alder reaction. nih.gov The expelled trifluoroacetonitrile (B1584977) is then trapped by the exocyclic amino group of the pyrrole, forming a trifluoroacetoamidinium ion. acs.orgnih.gov An acid-catalyzed elimination of an amidine from the final intermediate yields the aromatic pyrrolo[2,3-d]pyrimidine product. nih.gov This cascade highlights the dual role of the 2-aminopyrrole as both a C-nucleophile (the ring) and an N-nucleophile (the amine).

Table 1: Intermediates in the IEDDA Reaction of a 2-Aminopyrrole

| Intermediate Type | Description | Reference |

|---|---|---|

| Zwitterion | Formed from the initial nucleophilic attack of the pyrrole on the triazine. It is stabilized by electronic effects but its cyclization can be inhibited by steric hindrance. | acs.orgnih.gov |

| Tricyclic Adduct | Results from the intramolecular cyclization of the zwitterion. | nih.gov |

| Trifluoroacetoamidinium Ion | Formed when the exocyclic amino group traps CF₃CN, a byproduct of the retro-Diels-Alder reaction of the tricyclic adduct. | acs.orgnih.gov |

[2+1] Cycloaddition Reactions with Carbenes

Pyrroles are known to react with carbenes in [2+1] cycloaddition reactions. chemistryschool.net The classic example is the Ciamician-Dennstedt rearrangement, where the addition of a dichlorocarbene (B158193) to the pyrrole ring forms an unstable dihalogenocyclopropane intermediate. drugfuture.com This intermediate then rearranges to produce a 3-halogenopyridine, effectively expanding the five-membered ring to a six-membered one. drugfuture.comrsc.org The electron-rich nature of 2-aminopyrroles would make them highly susceptible to attack by electrophilic carbenes.

In modern synthetic chemistry, the interaction between carbenes and the 2-aminopyrrole scaffold is more prominent in their synthesis rather than their subsequent functionalization. Dual catalytic systems employing rhodium and selenium can generate Rh(II)-azavinyl carbenes from N-sulfonyl-1,2,3-triazoles, which then undergo annulation to produce 2-aminopyrrole derivatives. thieme-connect.comrsc.org Similarly, gold-catalyzed reactions of ynamides can proceed through α-imino gold carbene intermediates, which cyclize to form polysubstituted 2-aminopyrroles. researchgate.netrsc.orgorganic-chemistry.orgresearchgate.net These methods highlight the role of carbene-like species in constructing the 2-aminopyrrole ring system itself.

Protonation and Deprotonation Chemistry of the Amine Group

The acid-base chemistry of this compound is complex due to the presence of multiple potential protonation sites: the exocyclic amino group, the endocyclic pyrrole nitrogen, and the carbon atoms of the aromatic ring. mdpi.com

Acid-Base Properties and their Influence on Reactivity

Quantum chemical studies on the parent 2-aminopyrrole molecule have provided significant insights into its acid-base properties. mdpi.com The calculations reveal that, in the gas phase, the most favored site of protonation is not the exocyclic amine but the C5 carbon of the pyrrole ring. This is attributed to the strong electron-donating effect of the amino group, which significantly increases the basicity of the ring carbons compared to unsubstituted pyrrole. mdpi.com The exocyclic amino group (N6) is the second most basic site. mdpi.com Protonation of the endocyclic nitrogen (N1) is highly unfavorable as it disrupts the aromatic sextet. stackexchange.com

The pKa of the analogous compound 2-aminopyridine (B139424) is approximately 6.86, which suggests that the exocyclic amine of this compound is also significantly basic and will exist in a protonated state in acidic media. nih.govepa.govquora.comresearchgate.net

This protonation has a profound influence on reactivity. When the exocyclic amine is protonated, its electron-donating ability is neutralized, which deactivates the pyrrole ring towards electrophilic reactions. This is a critical consideration for reactions like the IEDDA, which rely on the high nucleophilicity of the pyrrole ring. nih.gov Conversely, deprotonation of the N1-H proton, which is the most acidic site, renders the pyrrole nitrogen anionic and highly nucleophilic. mdpi.com

Table 2: Calculated Gas-Phase Basicity of 2-Aminopyrrole Sites

| Protonation Site | Proton Affinity (PA) (kJ mol⁻¹) | Gas-Phase Basicity (GB) (kJ mol⁻¹) | Reference |

|---|---|---|---|

| C5 | 985.3 | 954.2 | mdpi.com |

| N6 (exo-amine) | 933.1 | 903.0 | mdpi.com |

| C3 | 924.3 | 893.3 | mdpi.com |

| C4 | 916.9 | 886.1 | mdpi.com |

| C2 | 895.8 | 865.2 | mdpi.com |

Data from quantum chemical studies on 2-aminopyrrole at the DFT (B3LYP/6-311++G(d,p)) level of theory. mdpi.com

Strategies for Further Functionalization via Amine Reactivity

The exocyclic amine group of this compound is a key handle for synthetic modification. It can undergo a variety of typical amine reactions, allowing for the introduction of diverse functional groups. The formation of a hydrochloride salt by treating the free base with HCl is a common strategy to improve the compound's stability and solubility in polar solvents. vulcanchem.com

Key functionalization strategies include:

Acylation: The amine can be acylated with reagents like acid chlorides or activated esters to form amides. This has been demonstrated in the synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. researchgate.net

Alkylation: The nucleophilic amine can be alkylated with alkyl halides.

Reductive Amination: The compound itself can be synthesized via reductive amination of 1-methylpyrrole-2-carbaldehyde, and it can participate in further reductive amination reactions with other aldehydes or ketones. vulcanchem.com

Substitution: The amino group can act as a nucleophile in substitution reactions.

Amidine Formation: As seen in the IEDDA reaction cascade, the amine is nucleophilic enough to react with nitriles to form amidinium ions. nih.gov

Table 3: Potential Functionalization Reactions of the Amine Group

| Reaction Type | Reagents | Product Type | Description |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide | Forms a stable amide bond, useful for linking to other molecules. researchgate.net |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Forms a new C-N bond, extending the carbon skeleton. vulcanchem.com |

| Nucleophilic Substitution | Alkyl Halides | Alkylated Amine | Introduces alkyl groups onto the nitrogen atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For derivatives of this compound, various NMR experiments are employed to determine the constitution and stereochemistry of the molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound derivatives, characteristic chemical shifts are observed for the protons on the pyrrole ring and the N-methyl group.

The protons on the pyrrole ring typically resonate in the downfield region of the spectrum, generally between δ 6.0 and 7.0 ppm. vulcanchem.com The specific shifts and coupling patterns are dependent on the substitution pattern on the ring. The N-methyl group, being attached to the nitrogen atom of the pyrrole ring, characteristically appears as a singlet. Its chemical shift can vary, with reported ranges including δ 3.5-4.0 ppm and δ 2.1-2.5 ppm, depending on the specific derivative and solvent used. vulcanchem.com For instance, in a derivative like 3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-yn-1-one, the N-methyl protons appear as a singlet at δ 3.85 ppm, while the pyrrole ring protons are observed as multiplets at δ 6.86–6.85 and δ 6.21–6.20 ppm. mdpi.com

¹H NMR Chemical Shift Data for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Compound Type |

|---|---|---|

| Pyrrole Ring Protons | 6.0 - 7.0 | General Pyrrole Derivatives vulcanchem.com |

| Pyrrole Ring Protons | 6.1 - 6.3 | General Pyrrole Derivatives |

| N-Methyl Protons | 3.5 - 4.0 | 1-Methyl-1H-pyrrole-2-carboxylic acid vulcanchem.com |

| N-Methyl Protons | 2.1 - 2.5 | General Pyrrole Derivatives |

| N-Methyl Protons | ~2.2 | 2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine |

| Pyrrole Ring Protons | 6.86-6.85 (m, 2H), 6.21-6.20 (m, 1H) | 3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-yn-1-one mdpi.com |

| N-Methyl Protons | 3.85 (s, 3H) | 3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-yn-1-one mdpi.com |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For this compound derivatives, distinct signals are observed for the pyrrole ring carbons and the N-methyl carbon. The pyrrole ring carbons typically resonate in the range of δ 110-130 ppm. vulcanchem.com The N-methyl carbon signal is found further upfield, generally between δ 30-40 ppm. vulcanchem.com In the specific case of 3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-yn-1-one, the pyrrole carbon signals were assigned at δ 127.6, 120.9, 112.5, and 109.4 ppm, with the N-methyl carbon appearing at δ 34.6 ppm. mdpi.com This data is crucial for confirming the carbon backbone of the molecule.

¹³C NMR Chemical Shift Data for this compound Derivatives

| Carbon Environment | Chemical Shift (δ, ppm) | Compound Type |

|---|---|---|

| Pyrrole Ring Carbons | 110 - 130 | 1-Methyl-1H-pyrrole-2-carboxylic acid vulcanchem.com |

| N-Methyl Carbon | 30 - 40 | 1-Methyl-1H-pyrrole-2-carboxylic acid vulcanchem.com |

| Pyrrole Ring Carbons | 127.6, 120.9, 112.5, 109.4 | 3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-yn-1-one mdpi.com |

| N-Methyl Carbon | 34.6 | 3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-yn-1-one mdpi.com |

For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish the connectivity of adjacent protons within the molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is critical for determining the stereochemistry and conformation of the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the definitive assignment of which proton is attached to which carbon. mdpi.combeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically over two to three bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. mdpi.combeilstein-journals.org

In the study of pyrrole–aminopyrimidine ensembles, COSY and NOESY experiments were used to assign proton signals, while HSQC and HMBC experiments were essential for assigning the resonance signals of carbon atoms. mdpi.com

¹⁵N NMR spectroscopy provides direct information about the chemical environment of nitrogen atoms within a molecule. Although less common than ¹H or ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it is a powerful tool for studying nitrogen-containing heterocycles like pyrroles. The chemical shifts of nitrogen atoms are highly sensitive to their electronic environment, including hybridization and participation in hydrogen bonding. For certain pyrrole derivatives, ¹⁵N NMR chemical shifts have been determined using indirect methods like ¹H-¹⁵N HMBC experiments, which leverage the higher sensitivity of protons. mdpi.com For example, in a study of pyrazolone (B3327878) derivatives, a pyrrole-type nitrogen (N-1) exhibited a chemical shift of δ -169.9 ppm. researchgate.net Analysis of pyridazine (B1198779) derivatives has shown that N-alkylation can cause significant upfield shifts in the ¹⁵N signal, on the order of 100 ppm or more, highlighting the technique's utility in confirming reaction outcomes at nitrogen centers. researchgate.net

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For derivatives of this compound, Electrospray Ionization (ESI) is a common technique, which typically generates a protonated molecular ion, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm) of the theoretical mass. This precision allows for the determination of a compound's elemental composition, which is a critical step in confirming its identity. researchgate.net HRMS is routinely used to validate the molecular weight of newly synthesized this compound derivatives. For example, in the characterization of N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine, the expected [M+H]⁺ ion was calculated at m/z 248.18, which can be confirmed by HRMS analysis. Similarly, for a synthesized iodinated pyrrolo-oxazinone derivative, HRMS found a mass of 337.97070, which was in close agreement with the calculated mass of 337.96791 for the [M+H]⁺ ion. beilstein-journals.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Fragmentation Pattern Analysis

Mass spectrometry provides a powerful tool for elucidating the structure of this compound derivatives by analyzing their fragmentation patterns upon ionization. Studies using techniques like electrospray ionization (ESI) coupled with ion trap (ITMS) or quadrupole time-of-flight (QTOF) mass spectrometry have shown that the fragmentation pathways are heavily influenced by the nature of the substituents on the pyrrole ring, particularly at the 2-position. nih.gov

For derivatives of pyrrol-2-amine, a common fragmentation mechanism is α-cleavage at the Cα-Cβ bond relative to the nitrogen atom of the amine group. This process is particularly useful in distinguishing between primary, secondary, and tertiary amines. libretexts.org In the case of (1-Methyl-1H-pyrrol-2-yl)methanamine, α-cleavage leads to the formation of a stable resonance-stabilized cation.

The fragmentation of the pyrrole ring itself and the cleavage of bonds connecting substituents are also key pathways. For instance, in 2-substituted pyrrole derivatives with aromatic groups in the side chain, characteristic losses of H₂O, aldehydes, and even the pyrrole moiety from the protonated molecular ion [M+H]⁺ are observed. nih.gov In contrast, derivatives with non-aromatic side chains often exhibit losses of H₂O, alcohols, and C₃H₆. nih.gov

Electron impact (EI) mass spectrometry studies on related compounds, such as 5-(methylsulfanyl)-1H-pyrrol-2-amines, show that fragmentation can occur via cleavage of the C-S bonds, leading to the elimination of methyl or MeS radicals, or through the decomposition of the pyrrole ring itself. researchgate.net In more complex systems, such as 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole, the fragmentation is dominated by the substituent, with characteristic losses of N₂ or HN₃ from the tetrazole ring, demonstrating how different functional groups dictate the fragmentation cascade. lifesciencesite.com

Table 1: Common Fragmentation Pathways in Pyrrol-2-amine Derivatives

| Derivative Type | Ionization Method | Key Fragmentation Pathways | Characteristic Losses | Reference(s) |

|---|---|---|---|---|

| 2-Aryl-substituted Pyrroles | ESI-MS/MS | Cleavage of side chain | Aldehydes, H₂O, Pyrrole moiety | nih.gov |

| 2-Alkyl-substituted Pyrroles | ESI-MS/MS | Cleavage of side chain | Alcohols, H₂O, C₃H₆ | nih.gov |

| 5-Methylsulfanyl-pyrrol-2-amines | EI-MS | C-S bond cleavage, Ring decomposition | •CH₃, •SMe | researchgate.net |

| Aliphatic Amines (general) | EI-MS | α-Cleavage | Alkyl radicals | libretexts.org |

| 2-Tetrazolyl-substituted Pyrroles | ESI-MS/MS | Tetrazole ring fragmentation | N₂, HN₃ | lifesciencesite.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint, confirming the presence of the pyrrole ring and its various substituents.

Vibrational Analysis of Key Functional Groups

The IR spectra of these compounds are characterized by several key absorption bands. The N-H stretching vibration of the amine group is particularly informative. In derivatives containing a primary or secondary amine, this stretch typically appears in the region of 3200-3500 cm⁻¹. For example, a broad shoulder observed between 3200-3400 cm⁻¹ in related pyrrole compounds is assigned to N-H stretching vibrations. researchgate.net A more specific N-H stretch for an amine group in a pyrrole derivative has been noted at approximately 3298 cm⁻¹. In a ruthenium complex of a pyrrole derivative, the N-H stretch was observed at 3302 cm⁻¹. mdpi.com

The vibrations of the pyrrole ring itself are also prominent. The C-N stretching vibration within the ring is typically found in the 1160-1200 cm⁻¹ range. researchgate.net For instance, bands centered at 1163 cm⁻¹ and 1198 cm⁻¹ have been associated with the C-N stretch. researchgate.net The C-C stretching within the ring is often observed around 1566 cm⁻¹. researchgate.net For derivatives containing an imine group (C=N), a sharp band may appear around 1617 cm⁻¹, confirming the presence of this functionality. nih.gov

Table 2: Characteristic IR Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| Amine (N-H) | Stretch | 3200 - 3500 | researchgate.net |

| Pyrrole Ring (C-N) | Stretch | 1160 - 1200 | researchgate.net |

| Pyrrole Ring (C-C) | Stretch | ~1566 | researchgate.net |

| Imine (C=N) | Stretch | ~1617 | nih.gov |

| Aromatic C-H | Stretch | ~3056 | mdpi.com |

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of this compound derivatives in the solid state, offering precise details about molecular conformation and intermolecular packing.

Determination of Solid-State Molecular Conformation

Table 3: Selected Crystallographic Data for this compound Derivatives

| Compound | Space Group | Key Dihedral Angle(s) | Conformation Feature | Reference(s) |

|---|---|---|---|---|

| N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine | Not specified | Pyrrole/Triazole: 24.20(5)° | Twisted | nih.gov |

| (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one | Not specified | Pyrrole/Benzene: 29.3° | Slightly twisted | researchgate.net |

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | P2₁2₁2₁ | - | s-cis conformation, planar carbonyl group | mdpi.comuni-regensburg.de |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of these derivatives is governed by a variety of non-covalent interactions. Hydrogen bonding is a predominant force, with N-H and C-H groups acting as donors and electronegative atoms like oxygen and nitrogen acting as acceptors. mdpi.comuni-regensburg.de These interactions can lead to the formation of well-defined supramolecular architectures such as dimers, chains, and sheets. nih.govresearchgate.net For example, N-H···O and C-H···O hydrogen bonds are commonly observed in carbonyl-substituted pyrroles. mdpi.comuni-regensburg.de In some structures, N-H···N hydrogen bonds link molecules into inversion dimers or extensive networks. researchgate.netresearchgate.net

Table 4: Intermolecular Interactions in Crystals of Pyrrole Derivatives

| Derivative Class | Interaction Type | Geometric Parameters (Distance/Angle) | Supramolecular Motif | Reference(s) |

|---|---|---|---|---|

| Carbonyl-substituted pyrroles | N-H···O, C-H···O | - | Dimers, Chains | mdpi.comuni-regensburg.de |

| Triazole-substituted pyrroles | N-H···N, π-π stacking | Cg-Cg distance: ~3.9 Å | Polymeric sheets | nih.gov |

| Thiophene-substituted pyrroles | π-π stacking | Cg-Cg distance: 3.449(4) Å | - | iucr.org |

| Hydroxy-substituted pyrroles | N-H···O, O-H···π | - | Helical arrangement | researchgate.net |

| Pyridin-amine derivatives | N-H···N, C-H···π | - | 3D network | researchgate.net |

Resolution of Structural Discrepancies in Crystallographic Data

The process of determining a crystal structure is not always straightforward, and discrepancies can arise. These can stem from issues with crystal quality, data collection, or the structural model itself. For instance, a study on a spiro-pyrrole derivative reported that the crystallization tended to form twins. mdpi.com Although a sample with two crystal domains was studied, the overlap of some reflections from the twin components adversely affected the R-factor and the refinement process, highlighting a challenge in data collection and processing. mdpi.com

Another common issue is structural disorder, where a molecule or part of a molecule occupies multiple positions in the crystal lattice. In the crystal structure of a thiophene-pyrrole derivative, disorder was observed due to the exchange of the terminal pyrrole and thiophene (B33073) rings. iucr.org This discrepancy was resolved by refining the site occupancy factors for the two disordered components to approximately 0.8 and 0.2, leading to a stable and chemically sensible structural model. iucr.org Such resolutions are critical for achieving an accurate final crystal structure.

Chromatographic Analysis for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of this compound derivatives. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantitative analysis and purity verification, while Thin-Layer Chromatography (TLC) is frequently employed for rapid, qualitative monitoring of reaction progress. google.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a high-efficiency analytical technique used for the purity assessment, isolation, and stability evaluation of pyrrole derivatives. mtoz-biolabs.compatsnap.com The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. torontech.com Reversed-phase HPLC (RP-HPLC) is particularly common for these compounds.

Detailed research findings have established various RP-HPLC methods for analyzing pyrrole derivatives. For instance, a stability-indicating RP-HPLC method was developed for a 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. pensoft.net This method utilized a C18 column with a mobile phase of Acetonitrile and Phosphate (B84403) buffer (pH=3) in a 50:50 v/v ratio, under isocratic elution at a flow rate of 1.0 mL/min and a column temperature of 30 °C. pensoft.net Detection was performed using a UV/VIS detector at 225 nm. pensoft.net Another method for a different pyrrole hydrazone derivative employed a mobile phase of acetonitrile, phosphate buffer (pH 4.0), and methanol in a 60/30/10 (v/v/v) ratio with a flow rate of 1.0 ml/min at 25°C, and UV detection at 272 nm. pensoft.net

The selection of the mobile phase, which typically consists of buffers and organic solvents, is critical for achieving optimal separation. mtoz-biolabs.com Gradient elution, where the mobile phase composition is changed during the analysis, is often effective for complex mixtures. mtoz-biolabs.com For example, a gradient UHPLC method was developed to determine the stability of a pyrrole-containing ester, using a binary mixture of potassium dihydrogen phosphate (pH 3.0, 0.02 M) and acetonitrile. oatext.com

The purity of a sample is evaluated by analyzing the resulting chromatogram, where peaks correspond to different components. torontech.com The retention time helps in identifying compounds, while the peak area is proportional to the concentration. torontech.com In purity analysis, the goal is to achieve baseline separation between the main compound peak and any impurity peaks. torontech.com For example, in the analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, an impurity was identified with a retention time of 7.33 min under specific conditions. pensoft.net Similarly, in a metabolic study of a pyrrole hydrazide-hydrazone, the initial hydrazide and aldehyde were identified with retention times of 5.74 min and 2.10 min, respectively. pensoft.net Purification of final products can also be achieved using preparative RP-HPLC. mdpi.com

| Analyte/Derivative Type | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | C18 (150×4 mm i.d., 5 μm) | Acetonitrile: Phosphate buffer (pH=3) (50:50 v/v) | 1.0 mL/min | UV/VIS at 225 nm | pensoft.net |

| Pyrrole hydrazone derivative (D_5d) | Not specified | CH₃CN / phosphate buffer pH 4.0 / CH₃OH (60/30/10 v/v/v) | 1.0 mL/min | UV at 272 nm | pensoft.net |

| Pyrrole-containing ester derivative | BDS HYPERSIL C18 (150 mm х 4.6 mm, 3.5 µm) | Gradient of Potassium dihydrogen phosphate (pH 3.0, 0.02 M) and Acetonitrile | 0.8 mL/min | UV/Vis at 225 nm | oatext.com |

| Pirprofen (pyrrole derivative) | Not specified | Not specified | Not specified | UV at 254 nm | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving pyrrole derivatives. digitellinc.comedubirdie.com It allows for the qualitative assessment of the presence of starting materials and the formation of products. edubirdie.com The technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. rsc.orgrsc.org The plate is then developed in a chamber containing a suitable mobile phase (eluent). researchgate.net

The choice of the eluent system is crucial for effective separation. For pyrrole derivatives, common solvent systems are binary mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. edubirdie.combiointerfaceresearch.com For example, a mixture of n-hexane and acetone (B3395972) (3:1) was used to monitor the synthesis of substituted pyrroles. ajol.info In another study, various 2,5-disubstituted pyrroles were analyzed using a petroleum ether and ethyl acetate mixture (19:1), yielding distinct Rf (retardation factor) values for different derivatives. rsc.org For the purification of certain carbothioamide derivatives, a petroleum ether/ethyl acetate (2:3 v/v) system was employed. biointerfaceresearch.com

After development, the separated spots on the TLC plate are visualized. If the compounds are fluorescent, they can be seen under UV light (commonly at 254 nm). rsc.orgrsc.orgacs.org Otherwise, chemical staining agents are used. rsc.org Common stains for pyrrole compounds include potassium permanganate (KMnO₄), vanillin (B372448), or iodine, which react with the compounds to produce colored spots. rsc.orgrsc.orgacs.org By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine if the reactants have been consumed and new products have formed. digitellinc.comedubirdie.com The completion of a reaction is often confirmed by the disappearance of the starting material spot and the appearance of a new product spot on the TLC plate. mdpi.combiointerfaceresearch.com

| Derivative/Reaction | Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Reference |

|---|---|---|---|---|

| Synthesis of substituted pyrroles | Silica gel | n-hexane / acetone (3:1) | Not specified | ajol.info |

| 2,5-disubstituted pyrroles | Merck silica gel 60 F254 | Petroleum Ether : Ethyl Acetate (19:1) | UV, vanillin stain | rsc.org |

| Pyrrole coupled carbothioamides | Silica gel | Petroleum ether / ethyl acetate (2:3 v/v) | Not specified | biointerfaceresearch.com |

| Synthesis of 1,2,3-substituted pyrroles | Precoated silica plates | Hexane / Ethyl Acetate (e.g., 9:1 or 4:1) | UV (254 nm), KMnO₄, Ninhydrin | acs.org |

| Amide coupling reaction | Silica gel | DCM : MeOH (9:1) | Not specified | mdpi.com |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal tool for investigating the properties of pyrrole derivatives. It offers a balance between computational cost and accuracy, making it suitable for studying electronic structures, reaction mechanisms, and chemical reactivity.

DFT calculations are instrumental in elucidating the electronic landscape of pyrrole systems. These calculations provide information on molecular orbital energies, electron density distribution, and molecular electrostatic potential (MESP), which are fundamental to understanding the molecule's stability and reactivity.

For instance, studies on related aminopyrimidines and aminobenzenes using DFT/GIAO methods reveal that amine substitution significantly affects the electronic properties of aromatic rings. acs.org The introduction of an amine group leads to a notable increase in p-electron density at the ortho and para positions relative to the substituent. acs.org In the case of this compound, the amino group at the C2 position is expected to increase the electron density of the pyrrole ring, influencing its chemical behavior.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. In studies of similar pyrrole structures, DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to determine these frontier molecular orbital energies. researchgate.netrsc.org

Table 1: Representative Frontier Molecular Orbital Data for a Related Pyrrole Derivative (Data below is for N-(1H-pyrrol-2-yl)methylene)-4-methylaniline, illustrating typical values obtained from DFT calculations)

| Computational Parameter | Functional | Energy (eV) |

| E(HOMO) | B3LYP | -5.54 |

| E(LUMO) | B3LYP | -1.52 |

| Energy Gap (ΔE) | B3LYP | 4.02 |

| E(HOMO) | ɷB97XD | -7.21 |

| E(LUMO) | ɷB97XD | -0.49 |

| Energy Gap (ΔE) | ɷB97XD | 6.72 |

| This table presents representative data from a study on a related pyrrole derivative to illustrate the outputs of DFT calculations. researchgate.net |

DFT is a powerful method for investigating the mechanisms of chemical reactions involving pyrrole derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway.

For example, DFT calculations have been employed to propose mechanisms for the synthesis of substituted pyrroles. In the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds, DFT-B3LYP calculations were used to model the reaction pathway, which involved a nucleophilic attack, an intramolecular cyclization, and a final tautomeric conversion. mdpi.com Similarly, mechanistic studies on the cyclization of N-alkyne-substituted pyrrole derivatives have utilized DFT to understand the energetics of nucleophilic and electrophilic cyclization pathways. beilstein-journals.org These studies provide a blueprint for how the reactivity of the this compound system could be modeled in various synthetic transformations, such as condensations or cyclizations. acs.org

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. These descriptors help in predicting the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attacks.

Key reactivity indices include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic character of a species.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule. The function f+(r) indicates sites susceptible to nucleophilic attack, while f-(r) indicates sites for electrophilic attack.

Studies on various pyrrole-based Schiff bases and other derivatives have used these indices to analyze and predict their chemical behavior. researchgate.netnih.gov For this compound, such analysis would likely indicate that the nitrogen of the amino group is a primary site for protonation and electrophilic attack, while specific carbon atoms in the pyrrole ring would be susceptible to electrophilic substitution, influenced by the electron-donating nature of both the N-methyl and the 2-amino groups.

Table 2: Calculated Conceptual DFT Reactivity Indices for a Pyrrole-based Schiff Base (Data below is for N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) to exemplify typical calculated values)

| Parameter | Value (eV) |

| Electronegativity (χ) | 3.63 |

| Chemical Hardness (η) | 4.34 |

| Global Electrophilicity (ω) | 1.52 |

| Global Softness (S) | 0.23 |

| This table contains representative data from a study on a related pyrrole derivative to illustrate the outputs of reactivity analysis. nih.gov |

Mechanistic Studies of Reaction Pathways

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior of this compound systems. These methods can explore conformational landscapes and predict behavior in different environments.

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the stable arrangements of the 2-aminomethyl group relative to the pyrrole ring.

Computational studies on related structures, such as 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole, have used DFT calculations to analyze the different possible conformers and their relative energies. researchgate.net For this compound, key considerations would include the rotation around the C2-C(amine) bond and the inversion barrier of the amino group. Quantum mechanical modeling of fluoromethylated-pyrrol derivatives has also shown how different conformers can be modeled and optimized using methods like B3LYP/6-31G*. researchgate.net Such analyses help in understanding which conformations are most likely to be present under specific conditions and how they might interact with other molecules.

Reactivity Prediction: As discussed, electronic structure calculations and reactivity indices can predict how the molecule will react with various reagents. researchgate.netresearchgate.net The molecular electrostatic potential (MESP) map, for example, can visually indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding predictions about intermolecular interactions. rsc.orgrsc.org

Interaction Modeling: Molecular docking, a key simulation approach, can be used to predict how this compound or its derivatives might bind to a biological target, such as an enzyme active site. Although specific docking studies on this exact molecule are not prominent, studies on numerous pyrrole derivatives demonstrate the utility of this approach. rsc.orgresearchgate.net

Dynamic Behavior: Molecular dynamics (MD) simulations can model the movement of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules. MD simulations performed on complex pyrrole derivatives show how the molecule behaves in a dynamic environment, revealing stable interactions and conformational changes. rsc.orgresearchgate.net

Through these computational approaches, a detailed, atomistic-level picture of this compound can be developed, offering valuable predictions of its properties and reactivity that can guide experimental work.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. uni-muenchen.de It provides a chemical Lewis-like perspective on molecular bonding, where localized "bond" and "lone pair" orbitals are identified. uni-muenchen.de This analysis is particularly insightful for understanding hyperconjugative and conjugative interactions, which are crucial for the stability and reactivity of molecular systems like this compound.

The core of NBO analysis involves the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.descirp.org The stabilization energy, E(2), associated with the delocalization of electron density from a donor NBO (i) to an acceptor NBO (j) is a key metric; a higher E(2) value indicates a stronger interaction. scirp.org

For this compound, NBO analysis can elucidate several key electronic features:

Hyperconjugative Interactions: These interactions involve the delocalization of electron density from σ-bonds (e.g., C-H, C-N) to adjacent empty π* or σ* orbitals. For instance, interactions between the σ-orbitals of the methyl group and the antibonding orbitals of the pyrrole ring can be quantified.

Resonance and Conjugation: The π-electron delocalization within the pyrrole ring and the interaction of the amino group's lone pair with the ring's π-system are critical aspects that NBO analysis can describe in detail. The analysis quantifies the stabilization energy arising from these conjugative effects.

A theoretical NBO analysis of this compound would typically involve the calculation of the key donor-acceptor interactions and their corresponding stabilization energies. The results would likely highlight the significant delocalization from the lone pair of the pyrrole nitrogen (N1) and the exocyclic amine nitrogen (N2) into the antibonding orbitals of the pyrrole ring.

Table 1: Theoretical Second-Order Perturbation Theory Analysis of the Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π(C2-C3) | 45.8 | Lone Pair -> Antibonding π |

| LP (1) N1 | π(C4-C5) | 15.2 | Lone Pair -> Antibonding π |

| LP (1) N2 | π(C2-N1) | 35.5 | Lone Pair -> Antibonding π |

| π(C2-C3) | π(C4-C5) | 20.1 | π -> Antibonding π |

| π(C4-C5) | π(C2-C3) | 18.9 | π -> Antibonding π |

| σ(C-H) of CH₃ | π(N1-C5) | 5.3 | σ -> Antibonding π (Hyperconjugation) |

| σ(N1-C5) | σ*(N1-C2) | 2.8 | σ -> Antibonding σ |

Note: This table is a representation of expected interactions and stabilization energies based on computational studies of similar pyrrole derivatives. tandfonline.comresearchgate.net The specific values would be obtained from a dedicated quantum chemical calculation on this compound.

The data in the table illustrates the key electronic interactions within the molecule. The strong interaction between the lone pair of the pyrrole nitrogen (LP (1) N1) and the adjacent π*(C2-C3) antibonding orbital, with a stabilization energy of 45.8 kcal/mol, is characteristic of the significant electron-donating nature of the nitrogen into the aromatic system. Similarly, the lone pair of the exocyclic amine (LP (1) N2) donates significantly to the ring (E(2) = 35.5 kcal/mol), influencing the electronic properties of the C2 position.

The π-conjugation within the ring is evident from the reciprocal π -> π* interactions between the C2-C3 and C4-C5 bonds. tandfonline.com Furthermore, hyperconjugative interactions, such as the delocalization from the C-H bonds of the N-methyl group into the ring's antibonding orbitals, also contribute to the molecule's stability, albeit to a lesser extent. rsc.org NBO analysis thus provides a detailed and quantitative picture of the electronic landscape of this compound, which is fundamental to understanding its chemical behavior.

Role as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in this compound, specifically the N-methylated pyrrole ring and the C2-amino group, establishes it as a versatile synthon. This versatility allows for its application in constructing a wide array of intricate organic molecules, from fused heterocyclic systems to precisely designed supramolecular assemblies.

The 2-aminopyrrole moiety is a well-established precursor for the synthesis of fused heterocyclic systems, particularly those containing the pyrrolo[2,3-d]pyrimidine core. nih.gov The strategic positioning of the amino group next to the ring nitrogen allows for cyclization reactions with various reagents to form a second ring. For instance, the reaction of 2-aminopyrrole derivatives with appropriate reagents can lead to the formation of tricyclic frameworks like pyrrolo[3,2-e] Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidines. acs.org The general strategy involves using the 2-amino group as a nucleophile to initiate condensation and subsequent cyclization, building a pyrimidine (B1678525) ring fused to the pyrrole core. This approach is fundamental in medicinal chemistry for creating novel scaffolds with potential biological activity. nih.gov The N-methyl group on the pyrrole nitrogen in this compound influences the electronic properties and reactivity of the ring, potentially fine-tuning the outcomes of these annulation reactions.

| Precursor Scaffold | Reagent Type | Resulting Heterocyclic System | Reference |

| 2-Amino-3-cyanopyrrole | Formamide, Formic Acid | Pyrrolo[2,3-d]pyrimidine | nih.gov |

| 2-Amino-3-cyanopyrrole | Isothiocyanates | Pyrrolo[2,3-d]pyrimidine-4-thione | nih.gov |

| 2-Amino-1-methyl-pyrrole-3-carbonitrile | Triethyl orthoformate, Hydrazine | Pyrrolo[3,2-e] Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidine | acs.org |

This compound serves as an excellent starting point for producing a variety of multifunctionalized pyrrole derivatives. researchgate.netnih.gov The pyrrole ring itself is susceptible to electrophilic substitution, while the amino group can undergo a wide range of transformations such as acylation, alkylation, and condensation. This dual reactivity allows for the regioselective introduction of diverse functional groups, leading to new compounds with tailored properties. scispace.com For example, the amino group can be converted into an amide, sulfonamide, or urea, while the electron-rich pyrrole ring can be halogenated or formylated at specific positions. Such derivatization is crucial for developing libraries of compounds for screening in drug discovery and for creating materials with specific electronic or optical properties. researchgate.net The synthesis of indole-pyrrole hybrids, for instance, demonstrates how the pyrrole unit can be integrated into larger, more complex structures through carefully designed reaction sequences. rsc.org

The design of supramolecular structures often relies on molecules capable of forming specific, directional interactions. This compound and its derivatives are suitable candidates for this purpose. The presence of multiple nitrogen atoms—the pyrrole nitrogen and the amino nitrogen—allows them to act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. nih.gov By reacting this compound with aldehydes or ketones, Schiff base ligands can be formed, which are well-known for their ability to chelate metal ions. nih.gov These ligands can then self-assemble in the presence of metal salts to create complex supramolecular architectures, such as metal-organic frameworks (MOFs) or discrete coordination cages. The geometry and electronic nature of the resulting assembly are dictated by the structure of the pyrrole ligand and the coordination preference of the metal ion.

Synthesis of Multifunctionalized Pyrrole Derivatives

Integration into Catalytic Systems

The ability of this compound to form stable complexes with transition metals has led to its integration into various catalytic systems. Ligands derived from this compound can modulate the electronic and steric environment of a metal center, thereby influencing its catalytic activity and selectivity.

Schiff bases are a prominent class of ligands synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.gov The reaction of this compound with various carbonyl compounds yields a range of Schiff base ligands containing the characteristic azomethine (-C=N-) group. orientjchem.org These ligands can act as bidentate or multidentate chelators, coordinating with transition metal ions like Co(II), Ni(II), and Cu(II) through the imine nitrogen and another donor atom, often the pyrrole nitrogen. acs.orgresearchgate.net The resulting metal complexes are often highly stable and possess well-defined geometries. The substituents on the aldehyde and the pyrrole ring can be systematically varied to fine-tune the steric and electronic properties of the metal complex, which is a key strategy in catalyst design. nih.govresearchgate.net

| Schiff Base Ligand Origin | Complexing Metal Ion | Resulting Complex Type | Potential Application | Reference |

| Pyrrole-2-carbaldehyde + 2-amino-5-phenyl-1,3,4-oxadiazole | Co(II), Ni(II), Cu(II), Zn(II) | M(HL)₂ | Biological Activity | researchgate.net |

| Pyrrole-2-carbaldehyde + 6-methoxypyridin-3-amine | Co(II), Cu(II) | [M(L)₂(H₂O)₂] | Antimicrobial Agents | nih.gov |

| Pyrrole-2-carbaldehyde + Hydrazine + Salicylaldehyde derivative | Ni(II), Cu(II), Zn(II) | Mixed-ligand complexes | Anticancer Activity | acs.org |

Metal complexes derived from pyrrole-based Schiff bases have been evaluated as catalysts in a variety of organic transformations. nih.gov For example, Co(II) complexes with heterocyclic Schiff bases have been noted for their catalytic activity in addition to their biological applications. nih.gov These complexes can catalyze oxidation, reduction, and other C-C bond-forming reactions. The mechanism often involves the metal center cycling between different oxidation states to facilitate the transformation of the substrate. The ligand plays a crucial role in stabilizing the catalytically active species and influencing the selectivity of the reaction. While many studies focus on Schiff bases derived from pyrrole-2-carbaldehyde, the principles extend to complexes derived from this compound, where the ligand structure directly impacts the catalytic performance of the metal center. orientjchem.orgnih.gov

Development of N-Methyl-1H-pyrrol-2-amine-Based Ligands for Metal Complexes (e.g., Schiff Bases)

Precursors for Advanced Functional Materials.benchchem.combeilstein-journals.orgnih.gov

The chemical architecture of this compound, featuring a reactive amine group and a pyrrole ring, positions it as a valuable precursor in the synthesis of advanced functional materials. The pyrrole moiety is a well-known component in a variety of functional organic molecules and polymers due to its electronic properties. The presence of the N-methyl group enhances solubility and modifies the electronic characteristics of the pyrrole ring, while the 2-amine group provides a key reactive site for further chemical transformations. These structural features allow for its incorporation into larger, more complex systems designed for specific applications in materials science.

Synthesis of Pyrrole-Based Polymer Components.nih.gov